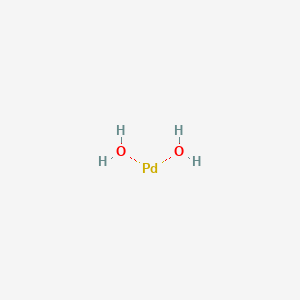

palladium;dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Palladium hydroxide on activated carbon is a widely used catalyst in organic synthesis and industrial processes. This compound consists of palladium hydroxide supported on activated carbon, which enhances its surface area and catalytic activity. The presence of water helps in maintaining the stability and dispersion of the palladium hydroxide particles on the carbon support.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of palladium hydroxide on activated carbon typically involves the following steps:

Activation of Carbon: Activated carbon is treated in a tubular furnace with hydrogen to enhance its surface properties.

Preparation of Palladium Solution: Palladium chloride is dissolved in water, followed by the addition of hydrochloric acid and a stabilizer. This mixture is stirred at 60-80°C for 3-5 hours.

Impregnation: The activated carbon is added to the palladium solution and stirred for 1-4 hours.

Precipitation: An alkaline solution is added to the mixture to adjust the pH to 8-13, followed by stirring at 75-85°C for 1-3 hours and aging for 5-10 hours.

Filtration and Drying: The mixture is filtered, washed until neutral pH is achieved, and then dried to obtain palladium hydroxide on activated carbon.

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, ensuring consistent quality and high yield. The process is optimized for cost-effectiveness and scalability.

Análisis De Reacciones Químicas

Types of Reactions: Palladium hydroxide on activated carbon undergoes various types of reactions, including:

Hydrogenation: Reduction of alkenes, alkynes, ketones, nitriles, and nitro groups.

Hydrogenolysis: Cleavage of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Coupling Reactions: Mizoroki-Heck, Suzuki-Miyaura, and Stille reactions

Common Reagents and Conditions:

Hydrogenation: Hydrogen gas, mild temperatures, and pressures.

Hydrogenolysis: Hydrogen gas, elevated temperatures, and pressures.

Coupling Reactions: Aryl halides, alkenes, bases, and solvents like dimethylformamide.

Major Products:

Hydrogenation: Saturated hydrocarbons, alcohols, and amines.

Hydrogenolysis: Deprotected compounds, such as deprotected oligosaccharides.

Coupling Reactions: Substituted alkenes and biaryl compounds

Aplicaciones Científicas De Investigación

Palladium hydroxide on activated carbon is extensively used in:

Chemistry: Catalysis of hydrogenation and coupling reactions.

Biology: Synthesis of biologically active molecules.

Medicine: Production of pharmaceuticals through selective hydrogenation and deprotection reactions.

Industry: Manufacturing of fine chemicals, agrochemicals, and polymers .

Mecanismo De Acción

The catalytic activity of palladium hydroxide on activated carbon is attributed to the palladium particles’ ability to adsorb and activate hydrogen molecules. The activated hydrogen atoms then interact with the substrate, facilitating various chemical transformations. The carbon support provides a high surface area, enhancing the dispersion and stability of the palladium particles .

Comparación Con Compuestos Similares

Palladium on Carbon: Used for similar hydrogenation and coupling reactions but lacks the hydroxide component.

Platinum on Carbon: Another noble metal catalyst with similar applications but different selectivity and activity.

Rhodium on Carbon: Used for specific hydrogenation reactions with different substrate preferences .

Uniqueness: Palladium hydroxide on activated carbon is unique due to its high activity in hydrogenation and coupling reactions, especially in the presence of water. The hydroxide component enhances its catalytic properties, making it more effective in certain reactions compared to other palladium-based catalysts .

Propiedades

Fórmula molecular |

H4O2Pd |

|---|---|

Peso molecular |

142.45 g/mol |

Nombre IUPAC |

palladium;dihydrate |

InChI |

InChI=1S/2H2O.Pd/h2*1H2; |

Clave InChI |

GTNIFOACFLTSCQ-UHFFFAOYSA-N |

SMILES canónico |

O.O.[Pd] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.